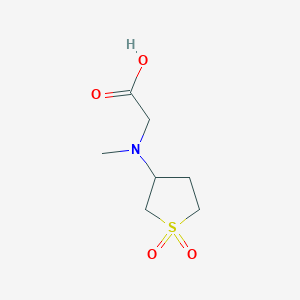
2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N’-(2-chloroacetyl)-6-fluorobenzohydrazide is a chemical compound with the molecular formula C8H7Cl2FN2O. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of chloro, fluoro, and hydrazide functional groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N’-(2-chloroacetyl)-6-fluorobenzohydrazide typically involves the reaction of 2-chloroacetyl chloride with 6-fluorobenzohydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N’-(2-chloroacetyl)-6-fluorobenzohydrazide may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-N’-(2-chloroacetyl)-6-fluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form hydrazines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation. The reactions are usually performed in aqueous or organic solvents under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound, where the chloro groups are replaced by other functional groups.
Oxidation Reactions: The major products are oxidized derivatives such as azides or nitroso compounds.
Reduction Reactions: The major products are reduced derivatives such as hydrazines or amines.
科学研究应用
2-Chloro-N’-(2-chloroacetyl)-6-fluorobenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various industrial applications.
作用机制
The mechanism of action of 2-Chloro-N’-(2-chloroacetyl)-6-fluorobenzohydrazide involves its interaction with specific molecular targets in biological systems. The chloro and fluoro groups enhance its ability to penetrate cell membranes and interact with intracellular targets. The hydrazide group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The compound may also induce oxidative stress by generating reactive oxygen species, contributing to its biological effects.
相似化合物的比较
Similar Compounds
2-Chloro-N-(2-chloroacetyl)acetamide: Similar in structure but lacks the fluoro and hydrazide groups.
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Contains a nitro group instead of a hydrazide group.
2-Chloro-N-(2,4-dinitrophenyl)acetamide: Contains two nitro groups and lacks the hydrazide group.
Uniqueness
2-Chloro-N’-(2-chloroacetyl)-6-fluorobenzohydrazide is unique due to the presence of both chloro and fluoro groups, as well as the hydrazide functional group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
IUPAC Name |
2-chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FN2O2/c10-4-7(15)13-14-9(16)8-5(11)2-1-3-6(8)12/h1-3H,4H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNGEBIPPZGCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NNC(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2951853.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2951854.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2951857.png)
![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B2951859.png)
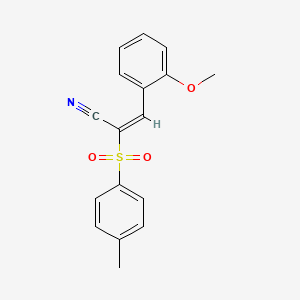
![5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2951862.png)
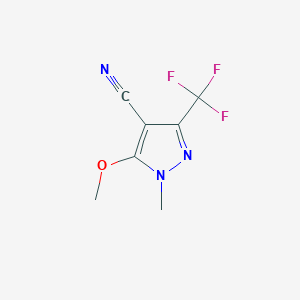
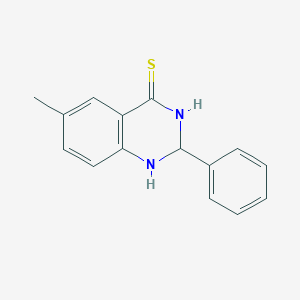
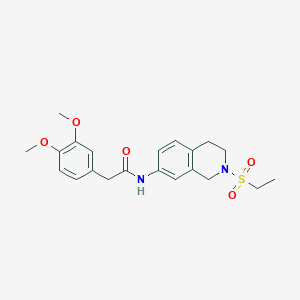
![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2951870.png)
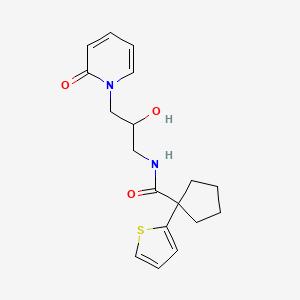
![1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2951873.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2951875.png)
